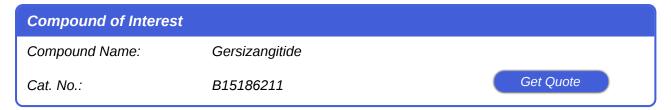




Application Notes and Protocols for Studying Gersizangitide in Ophthalmic Animal Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

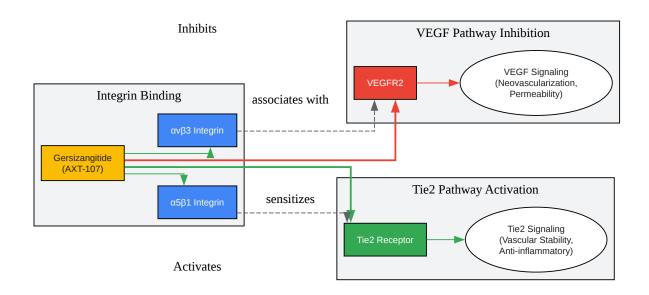
Gersizangitide (formerly AXT-107) is a novel synthetic peptide with a dual mechanism of action that holds significant promise for the treatment of neovascular retinal diseases such as wet age-related macular degeneration (wAMD) and diabetic macular edema (DME). It functions by inhibiting Vascular Endothelial Growth Factor (VEGF) signaling and activating the Tie2 pathway, both of which are critical in the pathogenesis of these conditions.[1] Gersizangitide achieves this by binding to integrins $\alpha \nu \beta 3$ and $\alpha 5 \beta 1$, which are upregulated on pathologic neovascular endothelial cells.[1] Preclinical studies have demonstrated its potential for longacting efficacy, with a single intravitreal injection forming a gel depot that can last for several months.[2][3]

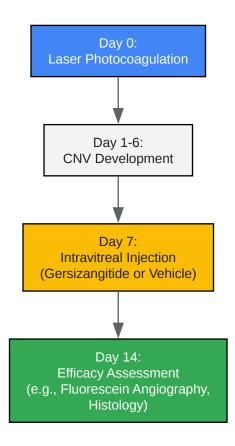
These application notes provide a comprehensive overview of the animal models and experimental protocols relevant to the preclinical evaluation of Gersizangitide in ophthalmology.

Signaling Pathway of Gersizangitide

Gersizangitide's unique dual mechanism of action targets two key pathways involved in ocular neovascularization and vascular leakage.







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